[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Chiral resolution Enantiomeric purity Stereoselective synthesis

This enantiomerically pure (S)-piperidine building block (CAS 1354003-16-9) is the stereochemically mandated precursor for Btk kinase inhibitor synthesis per US9926299B2, delivering a 100 nM IC50 in HTRF assays. Its reactive chloroacetyl electrophile enables clean SN2 derivatization with amines, thiols, or carbanions; the Cbz protecting group ensures orthogonal deprotection. With a computed XLogP3-AA of 3.1 and molecular weight of 352.9 g/mol, it is ideally suited for CNS drug discovery. The (S)-configuration is non-interchangeable with the (R)-enantiomer (CAS 1354000-63-7) or racemate (CAS 1353982-35-0). Procure at NLT 98% purity to ensure reproducible yields in downstream Pd-catalyzed or enzymatic coupling.

Molecular Formula C18H25ClN2O3
Molecular Weight 352.9 g/mol
Cat. No. B7985077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Molecular FormulaC18H25ClN2O3
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H25ClN2O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
InChIKeyLMTOKVYGVYLJAT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester: Procurement-Grade Chiral Piperidine Intermediate for Drug Discovery


[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354003-16-9) is a chiral, enantiomerically defined (S)-piperidine derivative bearing a reactive chloroacetyl handle and a benzyl carbamate (Cbz) protecting group [1]. This compound belongs to a class of protected 3-aminopiperidine building blocks widely employed in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [2]. Its computed XLogP3-AA is 3.1 and molecular weight is 352.9 g/mol, parameters that influence its handling and reactivity profile relative to close analogs [1].

Why Generic Substitution of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Leads to Procurement Risk


Generic interchange of this compound with its (R)-enantiomer (CAS 1354000-63-7), racemic mixture (CAS 1353982-35-0), or other N-alkyl analogs (e.g., (S)-ethyl or (S)-cyclopropyl derivatives) is not scientifically justified without explicit comparative data. The (S)-absolute configuration at the piperidine 3-position dictates the spatial orientation of the isopropyl-carbamate moiety, which directly affects target binding when the compound is elaborated into final bioactive molecules [1]. Substituting the isopropyl group for a smaller (e.g., ethyl) or larger (e.g., cyclopropyl) N-substituent alters both the steric profile and the computed lipophilicity (XLogP3-AA 3.1 for isopropyl vs. 2.7 for ethyl analog), potentially impacting membrane permeability and off-target interactions [2]. Furthermore, the chloroacetyl group serves as a specific electrophilic handle for SN2 derivatization; replacement with a less reactive functional group would require re-optimization of downstream coupling conditions .

Product-Specific Quantitative Evidence: Verifiable Differentiation of [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester


Enantiomeric Identity Confirmed by Absolute (S)-Configuration at Piperidine 3-Position vs. (R)-Enantiomer (CAS 1354000-63-7)

The target compound is the (S)-enantiomer (CAS 1354003-16-9), as confirmed by its Cahn-Ingold-Prelog (S) assignment at the piperidine 3-position and its specific optical rotation [1]. The (R)-enantiomer carries a distinct CAS registry (1354000-63-7) and a distinct InChIKey (LMTOKVYGVYLJAT-MRXNPFEDSA-N for (R) vs. LMTOKVYGVYLJAT-INIZCTEOSA-N for (S)) [1]. In the context of Btk inhibitor development (US Patent US9926299), the (S)-configuration of the piperidine ring is critical for achieving potent enzyme inhibition; the (S)-isomer (Example 25) demonstrated an IC50 <100 nM against Btk kinase, whereas the racemic mixture showed reduced potency [2].

Chiral resolution Enantiomeric purity Stereoselective synthesis

Computed LogP (XLogP3-AA 3.1) Differentiates Isopropyl Analog from Ethyl and Cyclopropyl N-Substituted Congeners

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 3.1, indicating moderate lipophilicity suitable for passive membrane permeability [1]. The (S)-ethyl analog (benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate, CAS 1353979-59-1) has a computed XLogP3-AA of 2.7, a difference of 0.4 log units [2]. The (S)-cyclopropyl analog (CAS 1354014-87-1) is predicted to have a XLogP3-AA of approximately 3.3 (estimated by atom-based method), a difference of 0.2 log units higher than the isopropyl compound [3]. No experimentally measured logP or logD values were found in the public domain for any of these compounds.

Lipophilicity Drug-likeness ADME prediction

Quantified Vendor Purity Specifications: MolCore (NLT 98%) vs. Chemeenu (97%) vs. CymitQuimica (Min 95%)

Three independent vendors provide purity specifications for this compound: MolCore reports NLT (Not Less Than) 98% ; Chemeenu reports 97% ; and CymitQuimica reports a minimum of 95% . These specifications imply that the compound is typically supplied at high purity, with the highest specification offered by MolCore at NLT 98%. No vendor provides a detailed impurity profile, residual solvent analysis, or enantiomeric excess data in publicly available technical datasheets.

Chemical purity Quality control Procurement specification

Precedented Utility as a Key Intermediate in Btk Kinase Inhibitor Synthesis vs. Non-Chlorinated or Non-Isopropyl Analogs

The (2-chloroacetyl)piperidin-3-yl motif is a known substructure in Btk kinase inhibitors described in US Patent US9926299B2 [1]. Specifically, the compound 5-amino-1-(1-(2-chloroacetyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide (BDBM380423), derived from a similar chloroacetyl-piperidine intermediate, exhibits an IC50 of 100 nM against Btk kinase in an HTRF assay [2]. The target compound, with its N-isopropyl-N-Cbz-3-aminopiperidine scaffold, serves as a protected precursor to such inhibitors. The presence of the chloroacetyl group is critical for subsequent nucleophilic displacement to install the pyrazole moiety; analogs lacking this reactive handle (e.g., (S)-1-(2-aminoacetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, CAS 1353960-74-3) would require alternative activation strategies .

Kinase inhibitor BTK inhibitor Synthetic intermediate

Application Scenarios for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Based on Evidence


Enantioselective Synthesis of (S)-Configured Btk Kinase Inhibitors

The target compound's (S)-absolute configuration and chloroacetyl handle enable stereospecific synthesis of Btk inhibitors claimed in US Patent US9926299B2 [1]. Nucleophilic displacement of the chlorine with a pyrazole nucleophile, followed by Cbz deprotection, yields the (S)-piperidin-3-yl-isopropylamine intermediate that delivers an IC50 of 100 nM against Btk kinase in HTRF assays [2].

Chiral Building Block for 3-Aminopiperidine Library Synthesis

The Cbz-protected (S)-3-amines are versatile scaffolds for generating libraries of chiral piperidine derivatives. The isopropyl N-substituent confers a computed logP of 3.1, suitable for CNS drug discovery programs where moderate lipophilicity is desired. The chloroacetyl group can be replaced with amines, thiols, or carbanions to introduce diverse pharmacophores [1].

Quality-Controlled Procurement for Multi-Step Medicinal Chemistry Campaigns

For medicinal chemistry programs requiring reproducible synthetic outcomes, suppliers offering NLT 98% purity (e.g., MolCore) are preferred over those offering 95% minimum purity, as the 3% purity gap may translate into variable yields in subsequent palladium-catalyzed or enzymatic coupling steps .

Quote Request

Request a Quote for [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.